2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone
Description
Properties
IUPAC Name |
2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQHATUPRUOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classical method for introducing ketone groups to aromatic systems. For the target compound, this approach could involve two sequential acylation steps:
Formation of 2-(piperidinocarbonyl)acetophenone :
- Reacting piperidine with 2-bromoacetophenone in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura coupling conditions.
- Alternative route: Acylation of piperidine with 2-chlorocarbonylacetophenone in dichloromethane, catalyzed by AlCl₃.
Reaction conditions :
Second acylation for phenyl introduction :
Coupling Reactions
Cross-coupling methodologies offer regioselective control for assembling the biphenyl framework:
Suzuki-Miyaura coupling :
- Substrates: 2-bromo-1-(piperidinocarbonyl)benzene and phenylboronic acid.
- Catalyst: Pd(OAc)₂ with SPhos ligand.
- Base: K₂CO₃ in a water-acetonitrile mixed solvent.
- Solvent ratio (H₂O:CH₃CN): 1:1 (v/v)
- Temperature: 80°C
- Yield: ~70% (extrapolated from similar azo couplings).
Ullmann coupling :
Solvent and Catalytic System Optimization
Solvent Selection
Mixed solvent systems enhance reaction efficiency for polar intermediates:
| Solvent System | Reaction Type | Yield Improvement | Source |
|---|---|---|---|
| H₂O:CH₃CN (1:1) | Diazonium salt coupling | 15–20% | |
| CH₂Cl₂:EtOAc (3:1) | Friedel-Crafts acylation | 10–12% |
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates, while nonpolar solvents (toluene) favor electrophilic substitutions.
Catalytic Innovations
- Palladium-based systems : Pd(OAc)₂ with triphenylphosphine ligands achieves 75% conversion in Suzuki couplings.
- Lewis acids : AlCl₃ remains standard for Friedel-Crafts reactions, though FeCl₃ offers a greener alternative with comparable efficacy.
Thermodynamic and Kinetic Data
Enthalpy of Vaporization (ΔvapH)
Purification via distillation requires ΔvapH data for solvent selection:
| Compound | ΔvapH (kJ/mol) | Temperature (K) | Method | Source |
|---|---|---|---|---|
| 2-Phenyl-1-(piperidin-1-yl)ethanone | 51.4 | 396 | A | |
| Piperidine | 47.2 | 416 | N/A |
These values guide vacuum distillation protocols, with recommended temperatures below 400 K to prevent decomposition.
Challenges and Mitigation Strategies
Steric hindrance : The ortho-substituted piperidinocarbonyl group impedes electrophilic attack.
Amide hydrolysis : The piperidinocarbonyl group is susceptible to acidic/basic conditions.
- Solution : Employ protective groups (e.g., tert-butoxycarbonyl) during acylation steps.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of phenyl ethanones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone have been synthesized and tested for their ability to inhibit cell proliferation in glioma cells. These studies often utilize flow cytometry to analyze the mechanisms of action, revealing that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
Case Study:
A study on similar piperidine derivatives found that specific modifications to the phenyl groups significantly enhanced their cytotoxicity against glioma cells, suggesting that 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone could be optimized for improved therapeutic efficacy .
Neuroactive Properties
2. Neurological Research
The piperidine moiety is known for its interactions with neurotransmitter systems. Compounds like 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone may serve as scaffolds for developing new neuroactive agents targeting conditions such as anxiety and depression. The structural similarity to known psychoactive compounds suggests potential modulation of serotonin or dopamine pathways.
Material Science Applications
3. Polymer Chemistry
The unique structure of 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone allows it to be utilized in synthesizing novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings and composites.
4. Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of phenyl ethanones. The compound has shown promising results against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceutical formulations or agricultural applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone, differing in substituents and heterocyclic systems:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Impact : Chloro and trifluoromethyl groups (e.g., in compounds) increase molecular weight and melting points (e.g., 285°C for compound 8 vs. 172°C for compound 7 in ) due to enhanced van der Waals forces and polarity .
- Sulfur-containing groups (e.g., phenylsulfanyl in ) may improve metabolic stability .
Biological Activity
2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone, also known as a piperidine derivative, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates a phenyl group with a piperidinocarbonyl moiety, which may influence its interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings and potential applications.
- IUPAC Name : 2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethanone
- Molecular Formula : CHNO
- Molecular Weight : 307.39 g/mol
- CAS Number : 60984-36-3
Biological Activity Overview
Research into the biological activity of 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone has identified several potential therapeutic properties, particularly in the fields of neuroscience and pharmacology. The compound is primarily investigated for its anxiolytic and neuroprotective effects.
Case Studies and Pharmacological Evaluations
- Study on Anxiolytic Effects :
- Objective : To evaluate the anxiolytic-like effects of piperidine derivatives.
- Methodology : The pharmacological screening involved tests such as the elevated plus maze and light-dark box tests.
- Findings : Compounds exhibiting similar structures demonstrated significant anxiolytic effects, suggesting that 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone may also possess similar properties due to its piperidine component .
The anxiolytic activity observed in related compounds appears to be mediated through:
- Benzodiazepine Receptors : Interaction with GABA receptors to enhance inhibitory neurotransmission.
- Nicotinic Acetylcholine Receptors : Modulation of cholinergic signaling pathways which may influence anxiety-related behaviors .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Phenylacetone | Lacks piperidinocarbonyl | Minimal biological activity |
| 2-Pyridylacetone | Contains pyridine | Exhibits neuroprotective effects |
| Piperidine derivatives | Varies | Generally show anxiolytic properties |
Potential Applications
Given its promising biological activity, 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone could have several applications:
- Pharmaceutical Development : As a lead compound for developing new anxiolytics or neuroprotective agents.
- Research Tool : Useful in studying mechanisms of anxiety and related disorders.
Q & A
Q. What are the recommended synthetic pathways for 2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-carbonyl moiety. A common approach includes:
Friedel-Crafts acylation : Introduce the acetyl group to the phenyl ring.
Piperidine coupling : React the intermediate with piperidine derivatives under nucleophilic acyl substitution conditions.
Purification : Column chromatography or recrystallization to isolate the final product.
Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry and FT-IR for carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
Q. How is the crystal structure of this compound determined, and which software tools are preferred for refinement?
X-ray crystallography is the gold standard. Key steps:
- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture).
- Structure solution : Employ direct methods in SHELXS or dual-space algorithms in SHELXD .
- Refinement : SHELXL for small-molecule refinement, leveraging least-squares minimization.
- Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps. ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While toxicological data are limited ( ):
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : In airtight containers at –20°C, away from oxidizing agents.
- Waste disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives like this compound?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Reproducibility checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
- Analytical rigor : Use HPLC (≥95% purity) and LC-MS to verify compound integrity.
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide to model binding to receptors (e.g., GPCRs or kinases).
- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR models : Corate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogues ().
Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical and pharmacological properties?
Fluorine substitution enhances:
- Lipophilicity : Increases logP by ~0.5–1.0 units, improving blood-brain barrier penetration.
- Metabolic stability : Reduces CYP450-mediated oxidation.
- Bioactivity : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with target residues (e.g., kinase ATP pockets).
Data Table :
| Substituent Position | logP Change | IC₅₀ (μM) | Target |
|---|---|---|---|
| 2-Fluorophenyl | +0.7 | 0.12 | HDAC6 |
| 4-Fluorophenyl | +0.5 | 0.25 | HDAC6 |
| Data from analogues in . |
Q. What experimental strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps.
- Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether).
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C.
- In-line analytics : Use FT-IR probes to monitor reaction progress in real-time .
Methodological Challenges
Q. How can researchers address low reproducibility in crystallographic data for this compound?
Common issues include:
Q. What spectroscopic techniques differentiate between keto-enol tautomers in solution?
- ¹³C NMR : Detect enolic C-OH (δ ~90–100 ppm) vs. ketonic C=O (δ ~200 ppm).
- UV-Vis : Enol forms exhibit λmax shifts due to conjugation (e.g., 270 nm → 310 nm).
- Variable-temperature NMR : Monitor equilibrium shifts at –40°C to 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
